molecular formula C13H12ClN5O5S B1675613 LY 215890 CAS No. 153502-35-3

LY 215890

Cat. No.: B1675613
CAS No.: 153502-35-3
M. Wt: 385.78 g/mol
InChI Key: FIWZSPHSVMRFPH-NPBNKCFNSA-N
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Preparation Methods

The synthesis of LY 215890 involves the formation of a cephem nucleus, which is a common structure in many beta-lactam antibiotics . The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps, but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced manufacturing techniques .

Chemical Reactions Analysis

Scientific Research Applications

LY 215890 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem antibiotics.

    Biology: Researchers use this compound to study the mechanisms of bacterial resistance and to develop new antibacterial agents.

    Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: It is used in the development of new antibacterial coatings and materials

Mechanism of Action

LY 215890 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Properties

CAS No.

153502-35-3

Molecular Formula

C13H12ClN5O5S

Molecular Weight

385.78 g/mol

IUPAC Name

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1

InChI Key

FIWZSPHSVMRFPH-NPBNKCFNSA-N

SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid
LY 215890
LY-215890
LY215890

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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